1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a dichlorophenyl group and a pyrazolopyridinyl group attached to a urea moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves the reaction of 3,4-dichloroaniline with pyrazolo[1,5-a]pyridine-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-yl)urea: Similar structure but with a different position of the pyrazolopyridinyl group.
1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-7-yl)urea: Another positional isomer.
1-(3,4-Dichlorophenyl)-3-(pyridin-5-yl)urea: Lacks the pyrazole ring.
Uniqueness
1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both dichlorophenyl and pyrazolopyridinyl groups may confer distinct properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O/c15-12-2-1-9(8-13(12)16)18-14(21)19-10-4-6-20-11(7-10)3-5-17-20/h1-8H,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNQGLZDPCGEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC3=CC=NN3C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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